4-(Difluoromethoxy)naphthalen-1-amine
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Overview
Description
4-(Difluoromethoxy)naphthalen-1-amine is an organic compound with the molecular formula C11H9F2NO It is a derivative of naphthalene, where the 1-amino group is substituted with a difluoromethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)naphthalen-1-amine typically involves the introduction of the difluoromethoxy group to a naphthalene derivative. One common method is the reaction of 4-hydroxy-naphthalen-1-amine with difluoromethylating agents under basic conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-naphthalenes, while reduction can produce various amines.
Scientific Research Applications
4-(Difluoromethoxy)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)naphthalen-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-naphthalen-1-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-Chloro-naphthalen-1-amine: Contains a chloro group at the 4-position.
4-Bromo-naphthalen-1-amine: Contains a bromo group at the 4-position.
Uniqueness
4-(Difluoromethoxy)naphthalen-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H9F2NO |
---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
4-(difluoromethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2NO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H,14H2 |
InChI Key |
VKKDTFHBLHGXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)N |
Origin of Product |
United States |
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